3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWBRIIBYQTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143968 | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-55-0 | |
| Record name | 5,8-Dimethoxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1015-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H14O3
- Molecular Weight: 218.24 g/mol
- CAS Number: 529-34-0
The structure of this compound features two methoxy groups at positions 5 and 8 on the naphthalene ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy groups enhance its lipophilicity and ability to penetrate cellular membranes, allowing it to interact with enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes linked to cancer progression and inflammation.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures showed enhanced activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Anticancer Effects
In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies: The compound was tested against the TA3 mouse carcinoma cell line, showing a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| TA3 Mouse Carcinoma | 25 |
| Multidrug-resistant TA3-MTX-R | 30 |
Case Studies
A notable case study involved the administration of a related compound in animal models, which resulted in significant tumor reduction. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition; antioxidant |
| 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene | High | Moderate | Enzyme inhibition; reactive oxygen species scavenging |
| 4-Methoxyphenyl derivative | Low | High | Apoptosis induction |
Scientific Research Applications
Biological Activities
Research indicates that 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli . The presence of methoxy groups enhances its antibacterial properties by increasing solubility and reactivity.
- Analgesic Properties : The compound is often used as a building block in the synthesis of analgesics and other pharmaceutical agents. Its structure allows for modifications that can lead to enhanced pain-relieving effects .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its unique structural features make it a versatile building block for creating various derivatives:
- Synthesis of Derivatives : The compound can be synthesized through several methods, including reactions involving methanol or other alcohols under acidic conditions. This versatility makes it accessible for research and industrial purposes .
- Dye Technology : Derivatives of this compound have been explored in dye technology due to their chromophoric properties. Research has focused on eco-friendly synthesis routes for these derivatives .
Case Studies
- Antimicrobial Efficacy Study :
- Pharmacokinetic Analysis :
Comparison with Similar Compounds
Table 1: Comparative Data for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one and Analogues
Structural and Functional Differences
- Substituent Effects: Methoxy vs. Halogenated Derivatives: Bromine (34598-49-7) and fluorine (1935209-55-4) substitutions introduce electronegative atoms, enhancing reactivity in cross-coupling reactions or improving metabolic stability in drug candidates .
Positional Isomerism :
Complexity and Lipophilicity :
- The trimethyl derivative (10468-60-7) demonstrates increased molecular weight and lipophilicity, making it suitable for hydrophobic applications such as polymer additives .
Preparation Methods
Cyclization of Substituted Precursors Followed by Methylation
A foundational approach involves constructing the naphthalenone scaffold through cyclization, followed by selective methylation. In one documented method, a substituted phenylpropionic acid derivative undergoes intramolecular Friedel-Crafts acylation to form the tetralone core. For example, 5,8-dihydroxytetralone can be synthesized via acid-catalyzed cyclization of 3-(3,4-dihydroxyphenyl)propanoic acid . Subsequent methylation of the phenolic hydroxyl groups is achieved using methyl iodide (2.5 equivalents) and potassium carbonate (5 equivalents) in dimethyl sulfoxide (DMSO) at reflux temperatures . This two-step protocol yields 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one with reported purities exceeding 95% .
Critical to this method is the steric and electronic environment of the hydroxyl groups. The use of DMSO as a polar aprotic solvent enhances nucleophilicity, facilitating efficient O-methylation. However, overalkylation at the ketone position remains a concern, necessitating precise stoichiometric control .
Electrophilic Substitution on Preformed Tetralone Derivatives
Electrophilic aromatic substitution (EAS) offers a route to introduce methoxy groups directly onto a preassembled tetralone structure. Titanium tetrachloride (TiCl₄) has been employed as a Lewis acid catalyst to activate the aromatic ring for methoxylation . In a representative procedure, 3,4-dihydronaphthalen-1(2H)-one is treated with a methoxy-containing electrophile (e.g., methyl triflate) in the presence of TiCl₄ (1.8 equivalents) in 1,2-dichloroethane at 60°C . The reaction proceeds via a Wheland intermediate, with the electron-donating effect of the ketone group directing substitution to the 5th and 8th positions.
This method achieves moderate yields (46–65%) due to competing side reactions, such as overhalogenation or ring oxidation . Purification via recrystallization from ethanol-water mixtures (3:1 v/v) is typically required to isolate the desired product .
Diels-Alder Cycloaddition for Ring Construction
The Diels-Alder reaction provides a convergent strategy to build the methoxy-substituted naphthalenone ring. A diene component, such as 1,3-butadiene, reacts with a methoxy-functionalized dienophile (e.g., 2,5-dimethoxybenzoquinone) under thermal or Lewis acid-catalyzed conditions . The cycloaddition proceeds with high regioselectivity, forming the bicyclic framework in a single step. Subsequent hydrogenation of the exocyclic double bond using palladium on carbon (Pd/C) under hydrogen gas affords the dihydro structure .
This method’s advantage lies in its atom economy and ability to install methoxy groups during the ring-forming step. However, the synthesis of tailored dienophiles often requires multistep procedures, impacting overall efficiency .
Partial Hydrogenation of Aromatic Precursors
Partial hydrogenation of fully aromatic 5,8-dimethoxynaphthalen-1-one represents a straightforward route. Catalytic hydrogenation using Raney nickel at 50–100 psi H₂ and 80°C selectively reduces the α,β-unsaturated ketone to the dihydro derivative . The reaction’s selectivity is governed by substrate adsorption on the catalyst surface, favoring reduction of the conjugated enone system over the methoxy groups.
Yields for this method range from 70–85%, with minor byproducts arising from over-reduction or demethylation . Careful monitoring of reaction time and hydrogen pressure is essential to suppress undesired pathways.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization + Methylation | Methyl iodide, K₂CO₃ | DMSO, reflux | 74–91 | 95–99 |
| Electrophilic Substitution | TiCl₄, methyl triflate | 1,2-Dichloroethane, 60°C | 46–65 | 90–95 |
| Diels-Alder Cycloaddition | 2,5-Dimethoxybenzoquinone | Thermal/Lewis acid | 50–78 | 85–93 |
| Partial Hydrogenation | Raney nickel, H₂ | 80°C, 50–100 psi | 70–85 | 88–96 |
Mechanistic and Practical Considerations
-
Steric Effects in Methylation : Bulky substituents adjacent to the hydroxyl groups can hinder methylation. For instance, steric crowding at the 5th position may necessitate elevated temperatures or prolonged reaction times .
-
Acid Sensitivity : The tetralone core is prone to acid-catalyzed ring-opening. Reactions employing Brønsted acids (e.g., H₂SO₄) require stringent temperature control to prevent decomposition .
-
Catalyst Selection in Hydrogenation : Palladium-based catalysts may over-reduce the ketone to a secondary alcohol, whereas nickel catalysts preserve the carbonyl functionality .
Q & A
Q. What are the key safety protocols for handling 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one in laboratory settings?
- Methodological Answer : Based on GHS classification (Category 4 acute oral toxicity), researchers must adhere to:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Handling : Avoid ingestion, inhalation, or exposure during synthesis. Use fume hoods for volatile steps .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
- Waste Disposal : Dispose via approved hazardous waste facilities to prevent environmental contamination .
Q. How is the structural identity of this compound verified?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals to confirm methoxy groups (δ ~3.8 ppm for OCH₃) and ketone functionality .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 206 for C₁₂H₁₄O₃) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related naphthalenone derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React 1,4-dimethoxynaphthalene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone .
- Oxidation of Dihydro Precursors : Use Jones reagent (CrO₃/H₂SO₄) to oxidize 3,4-dihydronaphthalene derivatives to the ketone .
- Methoxy Group Introduction : Post-functionalize via methyl iodide (CH₃I) and Ag₂O under basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., methoxy groups) for electrophilic substitution .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Reactivity Descriptors : Use Fukui indices to map nucleophilic/electrophilic regions for targeted functionalization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare EC₅₀ values across studies to assess potency variations due to assay conditions (e.g., cell line sensitivity) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may influence activity .
- Target Validation : Employ CRISPR/Cas9 knockouts to confirm specificity toward proposed molecular targets (e.g., ubiquinone-binding enzymes) .
Q. How can the stereochemical outcomes of asymmetric syntheses involving this compound be optimized?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki epoxidation conditions to control stereochemistry in epoxide intermediates .
- Kinetic Resolution : Leverage enantioselective enzymes (e.g., lipases) to separate racemic mixtures during hydrolysis steps .
- Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee) in final products .
Q. What methodologies validate the ecological impact of this compound in environmental studies?
- Methodological Answer :
- Microcosm Experiments : Assess biodegradation rates in soil/water systems using LC-MS to track persistence .
- QSAR Modeling : Predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) based on logP and molecular descriptors .
- Bioaccumulation Assays : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
